molecular formula C21H18ClN5O3S B2904146 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 894036-11-4

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2904146
CAS No.: 894036-11-4
M. Wt: 455.92
InChI Key: ZAAOBVVZHDKVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . It has been studied for its anticancer properties, with some derivatives showing excellent anticancer properties at 10 μM .


Synthesis Analysis

The compound has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .


Molecular Structure Analysis

The structures of the derivatives were confirmed by the 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .


Chemical Reactions Analysis

The compound has been studied for its antitumor activity in the NCI 60 lines screen . Some compounds present excellent anticancer properties at 10 μM .


Physical and Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Mechanism of Action

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity . Therefore, it’s plausible that this compound may also target cancer cells.

Mode of Action

It’s known that similar compounds have shown excellent anticancer properties . The molecule consists of the eight-membered thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system and the N-cyclopropylaminomethylidene residue located at the C5 atom . This structure may interact with its targets in a specific way to exert its effects.

Biochemical Pathways

Similar compounds have shown to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities . These activities suggest that the compound may affect multiple biochemical pathways related to these functions.

Pharmacokinetics

Similar compounds have been studied for their antitumor activity in the nci 60 lines screen . Some compounds present excellent anticancer properties at 10 μM . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to reach their targets in effective concentrations.

Result of Action

Similar compounds have shown excellent anticancer properties . Derivatives of these compounds were the most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells . This suggests that this compound may also have selective toxicity towards cancer cells.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by various conditions . Therefore, it’s plausible that environmental factors may also influence the action and stability of this compound.

Safety and Hazards

The compound has been studied for its antitumor activity, with some derivatives showing excellent anticancer properties without causing toxicity to normal somatic (HEK293) cells .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-8-6-15(7-9-17)24-20(29)19(28)23-11-10-16-12-31-21-25-18(26-27(16)21)13-2-4-14(22)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAOBVVZHDKVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.